N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide is a chemical compound characterized by its unique structure, which includes a cyclohexanecarboxamide core and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-hydroxy-3-phenylpropylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted cyclohexanecarboxamides.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenylpropyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors.
Comparison with Similar Compounds
4,4-Difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide
N-(3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide
Cyclohexanecarboxamide derivatives
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Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGAMFKYUXOEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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